Azaindole derivative 6
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Overview
Description
Azaindole derivative 6 is a compound belonging to the azaindole family, which is characterized by a fused pyridine and pyrrole ring structure. Azaindoles are known for their significant biological activities and have been widely used in medicinal chemistry and drug discovery . The unique structure of azaindole derivatives allows them to interact with various biological targets, making them valuable in the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azaindole derivative 6 typically involves the use of pyridine and pyrrole building blocks. One common method is the site-selective palladium-catalyzed Sonogashira reaction of 3,4-dibromopyridine with alkynes, followed by palladium-catalyzed tandem carbon-nitrogen couplings and cyclizations with amines . This method provides 6-azaindoles in very good yield .
Another approach involves the reaction of 6-oxo-2,3-dihydro-5-azabenzofuran with primary amines, followed by elimination of the substituent in the 6-position and dehydrogenation of the resulting 5-azaindolines with a palladium catalyst .
Industrial Production Methods
Industrial production of azaindole derivatives often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Azaindole derivative 6 undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Palladium catalysts are commonly used in the oxidation of azaindole derivatives.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like naphthyllithium and benzophenone are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azaindole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Azaindole derivative 6 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azaindole derivative 6 involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Azaindole derivative 6 can be compared with other similar compounds, such as:
Indole: Both indole and azaindole share a similar core structure, but azaindole has a nitrogen atom replacing a carbon atom in the pyridine ring, which can alter its biological activity.
Purine: Azaindole and purine both have fused ring systems, but purine contains two nitrogen atoms in the six-membered ring, making it more basic.
This compound is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H11N3O3 |
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Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-(7-cyano-2-methylpyrrolo[1,2-b]pyridazin-5-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11N3O3/c1-9-2-5-14-13(7-11(8-17)19(14)18-9)10-3-4-12(16(21)22)15(20)6-10/h2-7,20H,1H3,(H,21,22) |
InChI Key |
OVRDXWKIIUUQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C=C1 |
Origin of Product |
United States |
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